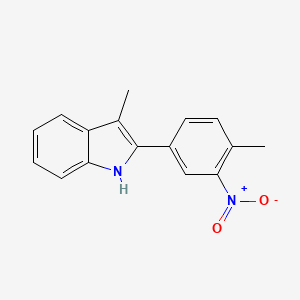![molecular formula C23H17N3OS B5381061 3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole CAS No. 5926-55-6](/img/structure/B5381061.png)
3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of triazole compounds, which have been extensively studied for their biological activities.
Mechanism of Action
The exact mechanism of action of 3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole is not fully understood. However, studies have shown that it exerts its biological activities through the inhibition of various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It also exhibits anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to modulate the immune system and enhance the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole in lab experiments is its broad spectrum of biological activities. This makes it a versatile compound that can be used for a variety of applications. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several potential future directions for research on 3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole. One area of interest is the development of new drugs based on the compound's structure and biological activities. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and viral infections. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole can be achieved through several methods. One of the commonly used methods involves the reaction of 2-furylcarboxaldehyde, 1-naphthalenemethylthiol, and phenylhydrazine in the presence of a catalyst. The reaction proceeds through a series of intermediate steps to yield the desired product.
Scientific Research Applications
The compound has been extensively studied for its potential therapeutic applications. Several studies have shown that it exhibits significant anticancer activity against a variety of cancer cell lines. It has also been shown to possess antifungal, antibacterial, and antiviral activities. These properties make it a promising candidate for the development of new drugs.
properties
IUPAC Name |
3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS/c1-2-11-19(12-3-1)26-22(21-14-7-15-27-21)24-25-23(26)28-16-18-10-6-9-17-8-4-5-13-20(17)18/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGLOZHXBFAPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC4=CC=CC=C43)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343188 |
Source


|
| Record name | 3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5926-55-6 |
Source


|
| Record name | 3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorobenzyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380988.png)

![6-fluoro-4-[(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-2(1H)-quinolinone](/img/structure/B5380996.png)

![1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B5381011.png)
![[1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone](/img/structure/B5381015.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B5381017.png)
![2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[(2-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381037.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5381052.png)


![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5381074.png)
